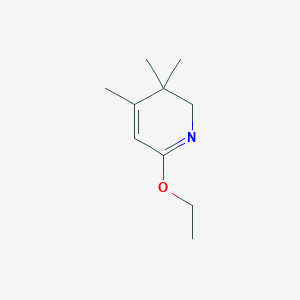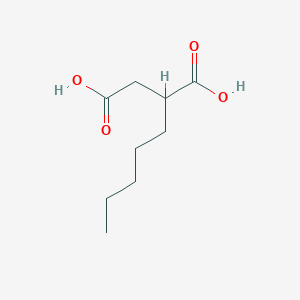
(1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane Bis(borane) is a chiral organophosphorus compound that has garnered significant attention due to its unique stereochemistry and versatile applications. This compound is particularly notable for its use as a ligand in transition-metal catalysis, which is crucial in various chemical reactions, including asymmetric synthesis and cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane Bis(borane) typically involves the preparation of P-stereogenic intermediates. One common method starts with trichlorophosphane, which is converted into a secondary phosphine oxide. This intermediate is then reacted with tert-butyl and methyl groups to form the desired phosphine compound . The reaction conditions often require an air- and moisture-stable environment to ensure the stability of the intermediates and final product.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The use of readily available starting materials and the development of air- and moisture-stable intermediates make the process more feasible for large-scale production . Additionally, advancements in catalytic processes have further optimized the synthesis, reducing the need for hazardous reagents and improving overall yield.
化学反応の分析
Types of Reactions
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane Bis(borane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to its phosphine form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the formation of phosphine-borane complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The conditions for these reactions are typically mild, making the compound versatile for various applications .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various phosphine-borane complexes. These products are valuable intermediates in further chemical synthesis and industrial applications .
科学的研究の応用
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane Bis(borane) has a wide range of scientific research applications:
作用機序
The mechanism by which (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane Bis(borane) exerts its effects involves its role as a ligand in transition-metal catalysis. The compound coordinates with metal centers, facilitating various catalytic cycles. The molecular targets include transition metals like palladium and platinum, and the pathways involved often include oxidative addition, transmetalation, and reductive elimination .
類似化合物との比較
Similar Compounds
Di-tert-butylphosphine: Similar in structure but lacks the chiral center.
Bis(diphenylphosphino)ethane: Another common ligand but with different steric and electronic properties.
1,2-Bis(diphenylphosphino)benzene: Used in similar catalytic applications but with a different backbone.
Uniqueness
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane Bis(borane) stands out due to its chiral nature and the presence of both tert-butyl and methyl groups, which provide unique steric and electronic properties. These features enhance its effectiveness as a ligand in asymmetric catalysis and other specialized applications .
特性
分子式 |
C12H26B2P2 |
|---|---|
分子量 |
253.9 g/mol |
InChI |
InChI=1S/C12H26B2P2/c1-11(2,3)15(7)9(13)10(14)16(8)12(4,5)6/h9-10H,1-8H3/t9-,10-,15?,16?/m1/s1 |
InChIキー |
WHIUDQFWJJIONJ-DCYIXLHKSA-N |
異性体SMILES |
[B][C@@H]([C@H]([B])P(C)C(C)(C)C)P(C)C(C)(C)C |
正規SMILES |
[B]C(C([B])P(C)C(C)(C)C)P(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride](/img/structure/B13833008.png)
![4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B13833027.png)




![N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4-yl)stearamide](/img/structure/B13833072.png)

